N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 3-bromophenyl carboxamide moiety at position 5. The bromine atom at the meta position of the phenyl ring and the methoxy group at the para position of the adjacent phenyl ring contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C16H12BrN3O2S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-7-5-10(6-8-13)14-15(23-20-19-14)16(21)18-12-4-2-3-11(17)9-12/h2-9H,1H3,(H,18,21) |
InChI Key |
DOZZGMSZXXVRBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of Substituents: The bromophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination of aniline derivatives followed by methoxylation can yield the desired substituted phenyl groups.
Coupling Reactions: The substituted phenyl groups are then coupled with the thiadiazole ring through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and aromatic substituents undergo nucleophilic substitution, particularly facilitated by the electron-withdrawing bromine atom and electron-donating methoxy group.
-
Mechanism : The sulfur atom in the thiadiazole ring can act as a leaving group under basic conditions, enabling substitution at the C-5 position. For example, derivatives of 1,2,3-thiadiazoles have been shown to undergo nucleophilic substitution with amines or alcohols, forming new C-S bonds .
-
Reagents : Amines (e.g., aniline derivatives), hydroxides, or thiols under alkaline conditions.
-
Products : Substituted thiadiazoles with diverse functional groups (e.g., -NH-Ar, -S-Ar).
Electrophilic Substitution Reactions
The bromine and methoxy groups on the phenyl rings direct electrophilic substitution at specific positions.
-
Mechanism : The bromine atom, being electron-withdrawing, activates the ortho and para positions of the phenyl ring for electrophilic attack. The methoxy group, being electron-donating, directs substitution to the para position of its respective phenyl ring .
-
Reagents : Nitration (HNO₃/H₂SO₄), bromination (Br₂), or acylation (RCOCl).
-
Products : Nitro, bromo, or acylated derivatives of the phenyl rings.
Oxidation Reactions
The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones.
-
Mechanism : The sulfur atom in the thiadiazole ring is oxidized by agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxide or sulfone derivatives.
-
Reagents : H₂O₂, m-CPBA, or other peroxides.
-
Products : Thiadiazole sulfoxide/sulfone analogs.
Reduction Reactions
Reduction of the thiadiazole ring or carboxamide group alters the compound’s electronic structure.
-
Mechanism : The thiadiazole ring can be reduced to form dihydro derivatives, while the carboxamide group may be reduced to an amine using agents like LiAlH₄.
-
Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation.
-
Products : Dihydrothiadiazoles or amine derivatives.
Coupling Reactions
The bromine atom enables cross-coupling reactions, such as Suzuki or Ullmann couplings, to form aryl-aryl bonds.
-
Mechanism : The bromine substituent participates in transition-metal-catalyzed couplings (e.g., with arylboronic acids) to form biaryl derivatives .
-
Reagents : Pd catalysts, arylboronic acids, Cu salts.
-
Products : Biaryl thiadiazole derivatives.
Reaction Types and Conditions
The following table summarizes key reactions, reagents, and products:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, hydroxides, thiols | Substituted thiadiazoles (e.g., -NH-Ar) |
| Electrophilic Substitution | HNO₃/H₂SO₄, Br₂, RCOCl | Nitro, bromo, acylated phenyl derivatives |
| Oxidation | H₂O₂, m-CPBA | Thiadiazole sulfoxides/sulfones |
| Reduction | LiAlH₄, NaBH₄ | Dihydrothiadiazoles, amines |
| Coupling Reactions | Pd catalysts, arylboronic acids | Biaryl thiadiazole derivatives |
Structural Comparisons with Other Thiadiazole Derivatives
The unique combination of bromine and methoxy substituents in this compound influences its reactivity compared to other thiadiazole derivatives:
| Compound | Key Features | Reactivity Implications |
|---|---|---|
| 4-(4-bromophenyl)-1,2,3-thiadiazole | Bromine on phenyl ring | Enhanced electrophilic substitution |
| 4-(3-methoxyphenyl)-1,2,3-thiadiazole | Methoxy group on phenyl ring | Directed electrophilic substitution |
| N-benzyl-5-(4-fluorophenyl)-1,2,3-thiadiazole | Fluorinated phenyl substituent | Increased lipophilicity and stability |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The 1,2,3-thiadiazole carboxamide scaffold is shared among several analogs, with variations in substituents influencing pharmacological and physicochemical profiles. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group donates electrons via its para-methoxy substituent, increasing solubility and modulating electronic distribution . In N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, the chlorobenzyl group may improve membrane permeability compared to bromophenyl due to smaller atomic size .
- The nitro group in these analogs enhances electrophilicity, contributing to antibacterial activity . Thiazole-containing derivatives (e.g., ) exhibit higher nitrogen content, which may influence hydrogen-bonding interactions with biological targets .
Biological Activity
N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring substituted with a bromophenyl and methoxyphenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the general synthetic pathway includes the formation of the thiadiazole ring through cyclization reactions involving sulfur sources and appropriate hydrazones or amines .
2. Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Thiadiazole compounds are known for their broad-spectrum antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activity against various pathogens .
- Antiviral Properties : Some derivatives of thiadiazoles have shown promising antiviral activity by targeting viral proteins. This compound may inhibit flavivirus infections by interfering with viral replication mechanisms .
- Anticancer Potential : There is emerging evidence that thiadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in target cells, leading to cytotoxic effects against pathogens or cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Case Study 2: Antiviral Activity
In a screening for antiviral agents against dengue virus, this compound showed a notable reduction in viral load in infected cell cultures. The selectivity index indicated a favorable therapeutic window for potential clinical applications .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and antiviral agent warrants additional studies to elucidate its mechanisms of action and optimize its pharmacological properties.
Q & A
Q. What are the recommended synthetic routes for N-(3-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and what are their efficiency metrics?
The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of the thiadiazole core through cyclization of thiosemicarbazide derivatives with bromophenyl and methoxyphenyl substituents. Copper-catalyzed reactions are often employed for heterocyclic ring formation .
- Step 2 : Introduction of the carboxamide group via condensation of the thiadiazole intermediate with 3-bromoaniline. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .
- Optimization : Microwave-assisted synthesis may reduce reaction time by 40–50% compared to conventional methods .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key analytical methods include:
- X-ray crystallography to confirm molecular geometry (e.g., bond angles, dihedral angles between the bromophenyl and methoxyphenyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- HRMS for molecular ion confirmation (expected [M+H]⁺ ≈ 418–420 Da) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in water); recommend DMSO or DMF as solvents. Co-solvents like PEG-400 enhance solubility for in vitro assays .
- Stability : Stable at −20°C for >6 months. Degrades by ~15% after 72 hours at 25°C in DMSO; monitor via LC-MS .
Advanced Research Questions
Q. What enzymatic or cellular targets have been hypothesized for this compound, and how can researchers test these mechanisms?
- Putative Targets :
- Carbonic anhydrase isoforms (e.g., CA-IX/XII), inferred from structural analogs with thiadiazole-carboxamide motifs .
- Kinase inhibition (e.g., EGFR, VEGFR2) due to methoxyphenyl groups’ electron-donating effects .
- Testing Methods :
- Enzyme inhibition assays (IC₅₀ determination using fluorogenic substrates) .
- Cellular assays (e.g., apoptosis via Annexin V staining, cell cycle arrest in cancer lines like MCF-7 or A549) .
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence bioactivity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme active sites, increasing potency by 2–3-fold compared to chloro analogs .
- Methoxy Group : Para-methoxy on the phenyl ring improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) versus ortho-substituted derivatives .
- Thiadiazole vs. Triazole : Thiadiazole cores show higher selectivity for CA isoforms, while triazole derivatives exhibit broader kinase inhibition .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. cytostatic effects)?
- Dose-Response Profiling : Test across a wide concentration range (nM–µM) to differentiate IC₅₀ for cytotoxicity vs. target-specific effects .
- Off-Target Screening : Use proteome-wide approaches (e.g., thermal shift assays, CRISPR-Cas9 knockout libraries) to identify unintended interactions .
- In Vivo Validation : Compare pharmacokinetics (AUC, Cmax) and tumor growth inhibition in xenograft models to confirm mechanism .
Q. What computational tools are recommended for predicting SAR and optimizing derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CA-IX (PDB ID: 3IAI) or EGFR (PDB ID: 1M17) .
- QSAR Models : Utilize descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability and potency .
- ADMET Prediction : SwissADME or ADMETlab 2.0 to prioritize derivatives with favorable permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final carboxamide coupling step?
- Catalyst Optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride), improving yields to >85% .
- Solvent Selection : Use anhydrous THF or DCM to minimize side reactions .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon; reconstitute in degassed solvents .
- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to reduce degradation by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
